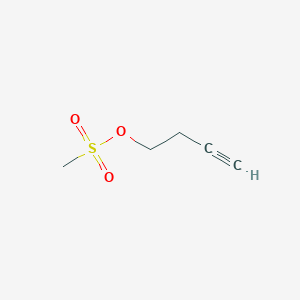

But-3-yn-1-yl methanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

but-3-ynyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-3-4-5-8-9(2,6)7/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYYFNGGGLDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72486-09-0 | |

| Record name | but-3-yn-1-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

But-3-yn-1-yl Methanesulfonate: A Core Component in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-1-yl methanesulfonate, a bifunctional organic molecule, has emerged as a critical building block in contemporary drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal alkyne group and a reactive methanesulfonate ester, provides chemists with a versatile tool for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, structure, and utility of this compound, with a focus on its application in the synthesis of PROTACs.

Chemical Properties and Structure

This compound is characterized by the presence of both a nucleophilic-susceptible methanesulfonate group and a terminal alkyne moiety, which is amenable to a variety of coupling reactions.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are experimentally determined, others are estimated based on computational models and data from analogous compounds due to limited public availability of experimental data.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃S | PubChem[1] |

| Molecular Weight | 148.18 g/mol | PubChem[1] |

| IUPAC Name | but-3-ynyl methanesulfonate | PubChem[1] |

| CAS Number | 72486-09-0 | AChemBlock[2] |

| SMILES | C#CCCOS(C)(=O)=O | AChemBlock[2] |

| Appearance | Yellow to Orange Liquid | AChemBlock (for 95% purity)[2] |

| Boiling Point | Not explicitly available. Estimated to be higher than its precursor, but-3-yn-1-ol (128.9 °C). The related but-3-yn-1-yl 4-methylbenzenesulfonate has a boiling point of 128 °C at 0.01 mmHg.[3][4] | N/A |

| Melting Point | Not available. Likely a low-melting solid or liquid at room temperature, as its precursor, but-3-yn-1-ol, has a melting point of -63.6 °C.[4] | N/A |

| Density | Not explicitly available. The related but-3-yn-1-yl 4-methylbenzenesulfonate has a density of 1.27 g/mL at 25 °C.[3] | N/A |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | N/A |

Structural Visualization

The three-dimensional structure of this compound is crucial for understanding its reactivity. The following diagram, generated using the DOT language, illustrates the connectivity of atoms within the molecule.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the mesylation of its corresponding alcohol, but-3-yn-1-ol. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Materials:

-

But-3-yn-1-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirring bar is charged with but-3-yn-1-ol and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine (or pyridine) is added dropwise to the stirred solution.

-

Addition of Mesylating Agent: Methanesulfonyl chloride is added dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: The reaction mixture is quenched by the addition of cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with cold dilute hydrochloric acid (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional groups:

-

Methanesulfonate Group: The methanesulfonate (mesylate) is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is fundamental to its use in attaching the butynyl linker to other molecules.

-

Terminal Alkyne Group: The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations. Most notably, it is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and specific reaction for forming triazole linkages.[5][]

Stability: Sulfonate esters, including methanesulfonates, are generally stable under neutral and moderately acidic conditions. However, they are susceptible to hydrolysis under strongly acidic or basic conditions. The stability of this compound is sufficient for its use in subsequent synthetic steps, provided that harsh acidic or basic conditions are avoided.

Application in PROTAC Synthesis

The primary application of this compound in modern drug discovery is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Attachment of the Linker: The methanesulfonate group of this compound is displaced by a nucleophilic group (e.g., an amine or a phenol) on either the E3 ligase ligand or the target protein ligand. This reaction forms a stable ether or amine linkage, incorporating the butynyl moiety.

-

Click Chemistry: The terminal alkyne of the functionalized ligand is then reacted with an azide-modified partner (the other ligand for the PROTAC) via CuAAC click chemistry. This reaction forms a stable triazole ring, completing the assembly of the PROTAC molecule.

The following diagram illustrates the logical workflow of using this compound in the synthesis of a PROTAC.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

HC≡C- : A triplet around δ 2.0-2.5 ppm, corresponding to the acetylenic proton, coupled to the adjacent methylene group.

-

-CH₂-C≡ : A triplet of doublets or a quartet around δ 2.5-2.8 ppm, corresponding to the methylene group adjacent to the alkyne.

-

-O-CH₂- : A triplet around δ 4.2-4.5 ppm, corresponding to the methylene group attached to the oxygen of the methanesulfonate group.

-

CH₃-S- : A singlet around δ 3.0-3.3 ppm, corresponding to the methyl group of the methanesulfonate.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

H-C≡ : A signal around δ 70-75 ppm.

-

-C≡C- : A signal around δ 80-85 ppm.

-

-CH₂-C≡ : A signal around δ 20-25 ppm.

-

-O-CH₂- : A signal around δ 65-70 ppm.

-

CH₃-S- : A signal around δ 35-40 ppm.

IR (Infrared) Spectroscopy

-

≡C-H stretch : A sharp, characteristic peak around 3300 cm⁻¹.

-

C≡C stretch : A weak to medium peak around 2100-2200 cm⁻¹.

-

S=O stretch : Strong, characteristic peaks in the region of 1350-1380 cm⁻¹ (asymmetric) and 1170-1200 cm⁻¹ (symmetric).

-

C-O stretch : A strong peak in the region of 1000-1100 cm⁻¹.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of PROTACs. Its dual functionality allows for the straightforward introduction of a "clickable" alkyne handle onto various molecular scaffolds. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutics. As the field of targeted protein degradation continues to expand, the importance of key building blocks like this compound is set to grow, making it an indispensable tool for researchers in drug discovery.

References

- 1. This compound | C5H8O3S | CID 11378578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Butyn-1-ol 1-methanesulfonate 95% | CAS: 72486-09-0 | AChemBlock [achemblock.com]

- 3. parchem.com [parchem.com]

- 4. 3-Butyn-1-ol 97 927-74-2 [sigmaaldrich.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to But-3-yn-1-yl Methanesulfonate for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of But-3-yn-1-yl methanesulfonate (CAS Number: 72486-09-0), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. This document details the physicochemical properties, synthesis, and application of this compound in PROTAC design, with a focus on its role as a versatile alkyne-containing linker. Detailed experimental protocols for its synthesis and incorporation into a PROTAC are provided, along with a discussion of the underlying ubiquitin-proteasome pathway. This guide is intended to be a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Introduction to this compound

This compound is a chemical compound that has gained significant attention in the field of medicinal chemistry, particularly as a component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The terminal alkyne group in this compound makes it an ideal linker precursor for "click chemistry," a set of biocompatible reactions that enable the efficient and modular assembly of complex molecules like PROTACs.[3]

The methanesulfonate group serves as a good leaving group, facilitating the attachment of this linker to a suitable nucleophile on one of the PROTAC's ligands. The alkyne functionality then provides a reactive handle for the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to connect the other ligand, which would be functionalized with an azide group.[1] This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions, a critical step in optimizing the degradation of a target protein.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value | Source |

| CAS Number | 72486-09-0 | [4] |

| Molecular Formula | C₅H₈O₃S | [4] |

| Molecular Weight | 148.18 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| SMILES | CS(=O)(=O)OCCC#C | [5] |

| InChI Key | APJYYFNGGGLDJF-UHFFFAOYSA-N | [5] |

| Purity | Typically ≥95% | - |

| Storage Conditions | Sealed in dry, 2-8°C | - |

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding alcohol, 3-butyn-1-ol, through a mesylation reaction. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

3-Butyn-1-ol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of 3-butyn-1-ol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the addition of water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product may be purified by flash column chromatography on silica gel if necessary.

-

Logical Workflow for Synthesis

Application in PROTAC Synthesis

The terminal alkyne of this compound is a versatile functional group for its incorporation into PROTACs, most commonly via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction forms a stable triazole ring, which serves as a part of the PROTAC linker.

Experimental Protocol: Representative PROTAC Synthesis using this compound

This protocol describes a two-step process: first, the attachment of the linker to an E3 ligase ligand, followed by the "click" reaction with a POI ligand.

-

Step 1: Synthesis of Azide-Functionalized POI Ligand

-

This step is highly dependent on the specific POI ligand. Generally, it involves introducing an azide group to a suitable position on the POI ligand that does not interfere with its binding to the target protein. This can be achieved through various chemical transformations, for example, by reacting a hydroxyl or amino group on the POI ligand with an azide-containing reagent.

-

-

Step 2: Synthesis of a Representative PROTAC

-

Attachment of the Linker to the E3 Ligase Ligand: React an E3 ligase ligand containing a nucleophilic group (e.g., a phenol or amine) with this compound in the presence of a suitable base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile). The methanesulfonate group will be displaced by the nucleophile, forming an ether or amine linkage.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

To a solution of the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized POI ligand (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water), add a copper(I) source, such as copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate.

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by LC-MS.

-

The resulting PROTAC can be purified by preparative high-performance liquid chromatography (HPLC).

-

-

PROTAC Synthesis Workflow

Mechanism of Action: The Ubiquitin-Proteasome Pathway

PROTACs containing this compound as part of their linker function by hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[6] This process involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides, and the ubiquitin molecules are recycled. The PROTAC molecule, having acted catalytically, is released and can induce the degradation of another POI molecule.

The Ubiquitin-Proteasome Signaling Pathway

Recent studies have also indicated that intrinsic cellular signaling pathways, such as those involving PARG, PERK, and HSP90, can modulate the efficacy of PROTAC-mediated protein degradation.[5] For instance, inhibition of these pathways has been shown to enhance the degradation of certain target proteins, suggesting a complex interplay between the PROTAC-induced degradation machinery and other cellular processes.[5] This opens up possibilities for combination therapies to enhance the therapeutic window of PROTACs.

Safety and Handling

The precursor, 3-Butyn-1-ol (CAS 927-74-2) , is classified as a flammable liquid and is known to cause skin and serious eye irritation.[7] Methanesulfonyl chloride , the other reagent in its synthesis, is highly corrosive and toxic. Methanesulfonates, as a class of compounds, are alkylating agents and should be treated as potentially mutagenic.

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its terminal alkyne functionality makes it particularly well-suited for modular PROTAC assembly via "click chemistry," enabling the rapid generation and optimization of these novel therapeutic agents. A thorough understanding of its properties, synthesis, and the underlying biological mechanism of the PROTACs it helps to create is essential for its effective application in drug discovery and development. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow, paving the way for new treatments for a wide range of diseases.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]

- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of But-3-yn-1-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of But-3-yn-1-yl methanesulfonate. This compound is a valuable intermediate in organic synthesis, notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines a detailed experimental protocol for its preparation from 3-butyn-1-ol and methanesulfonyl chloride. Furthermore, it details the analytical techniques used for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in clear, tabular formats, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

This compound, also known as 3-butynyl methanesulfonate, is an organic compound featuring a terminal alkyne and a methanesulfonate (mesylate) ester functional group. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile building block for introducing a butynyl moiety into a target molecule.[2][3] Its application as a PROTAC linker highlights its importance in the field of targeted protein degradation.[1] This guide provides the necessary information for the successful synthesis and rigorous characterization of this key synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 3-butyn-1-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine.[2][4] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the methanesulfonate ester.[3]

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |

| 3-Butyn-1-ol | C₄H₆O | 70.09 | 927-74-2 |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 124-63-0 |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 |

| This compound | C₅H₈O₃S | 148.18 | 72486-09-0 |

Detailed Experimental Protocol

This protocol is adapted from general procedures for the mesylation of alcohols.[2][4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-butyn-1-ol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

-

Base Addition: Add triethylamine (1.5 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes. Then, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is completely consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the drying agent from the organic solution.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude this compound by column chromatography on silica gel.

-

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of the product.

¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals corresponding to the different types of protons in the molecule.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-C≡ | ~2.0 - 2.2 | Triplet (t) | 1H |

| ≡C-CH ₂- | ~2.6 - 2.8 | Triplet of Triplets (tt) | 2H |

| -CH ₂-O | ~4.3 - 4.5 | Triplet (t) | 2H |

| CH ₃-S | ~3.0 - 3.2 | Singlet (s) | 3H |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| H-C ≡ | ~70 - 72 |

| H-C ≡ | ~80 - 82 |

| ≡C-C H₂- | ~18 - 22 |

| -C H₂-O | ~65 - 68 |

| C H₃-S | ~37 - 39 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| ≡C-H | Stretching | ~3300 (sharp, strong) |

| C≡C | Stretching | ~2120 (weak) |

| C-H (alkane) | Stretching | ~2850-2960 |

| S=O (sulfonate) | Asymmetric Stretch | ~1350-1370 (strong) |

| S=O (sulfonate) | Symmetric Stretch | ~1170-1190 (strong) |

| C-O (ester) | Stretching | ~960-1050 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (148.18 g/mol ).[1][5][6]

| Technique | Expected m/z Value | Ion |

| Electrospray Ionization (ESI-MS) | 171.01 | [M+Na]⁺ |

| Electron Ionization (EI-MS) | 148.02 | [M]⁺• (Molecular Ion) |

| 69.03 | [C₅H₅]⁺ (Loss of OSO₂CH₃) | |

| 79.96 | [SO₃CH₃]⁺ (Methanesulfonyl cation) |

Experimental Workflow

The overall process from synthesis to final characterization follows a logical sequence to ensure the desired product is obtained with high purity.

Caption: General workflow for the synthesis and characterization of the title compound.

Conclusion

This guide has detailed a reliable and straightforward method for the synthesis of this compound. The provided protocols for synthesis, purification, and characterization are essential for researchers requiring this versatile chemical building block. The tabulated spectral data serves as a valuable reference for the structural confirmation of the synthesized product. Adherence to these methodologies will enable the consistent and successful preparation of high-purity this compound for its various applications in organic and medicinal chemistry.

References

An In-depth Technical Guide to But-3-yn-1-yl Methanesulfonate (C₅H₈O₃S) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of But-3-yn-1-yl methanesulfonate, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given its molecular formula C₅H₈O₃S and a molecular weight of 148.18 g/mol , this compound serves as a versatile linker precursor, enabling the covalent joining of a target protein ligand and an E3 ligase ligand through highly efficient "click chemistry."[1][2] This document details its chemical properties, its central role in the PROTAC mechanism, and standardized protocols for its application and evaluation in a research setting.

Core Molecular and Physicochemical Properties

This compound is a bifunctional molecule featuring a terminal alkyne group and a methanesulfonate (mesylate) leaving group. The alkyne moiety is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allowing for the stable and efficient formation of a triazole linkage. The mesylate group facilitates nucleophilic substitution, enabling its initial conjugation to either the protein of interest (POI) ligand or the E3 ligase ligand.

A summary of its key computed properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃S | --INVALID-LINK-- |

| Molecular Weight | 148.18 g/mol | --INVALID-LINK-- |

| IUPAC Name | but-3-ynyl methanesulfonate | --INVALID-LINK-- |

| SMILES | CS(=O)(=O)OCCC#C | --INVALID-LINK-- |

| XLogP3-AA | 0.2 | --INVALID-LINK-- |

Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] The linker, synthesized from precursors like this compound, is a critical component that dictates the efficacy of the final PROTAC molecule.[1][3] Its length, composition, and flexibility are paramount for the successful formation of a stable ternary complex between the target protein and the E3 ligase, which is the necessary first step for ubiquitination and subsequent degradation.[1][4]

The alkyne group of this compound is particularly valuable as it allows for the modular and highly efficient assembly of PROTAC libraries via CuAAC click chemistry.[3][] This enables researchers to systematically vary the linker length and composition to identify the optimal candidate for a given target.[]

References

Spectroscopic Profile of But-3-yn-1-yl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for But-3-yn-1-yl methanesulfonate (CAS No: 72486-09-0), a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its structural fragments and comparison with related molecules. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Chemical Structure and Properties

This compound possesses a terminal alkyne and a methanesulfonate ester functional group. These features are crucial in determining its spectroscopic characteristics.

-

Molecular Formula: C₅H₈O₃S

-

IUPAC Name: but-3-ynyl methanesulfonate[2]

-

SMILES: C#CCCOS(=O)(=O)C

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | t | 2H | -CH₂-OSO₂- |

| ~3.0 | s | 3H | -SO₂-CH₃ |

| ~2.6 | dt | 2H | -C≡C-CH₂- |

| ~2.0 | t | 1H | ≡C-H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~80 | -C ≡CH |

| ~70 | -C≡C H |

| ~68 | -C H₂-OSO₂- |

| ~37 | -SO₂-C H₃ |

| ~19 | -C≡C-C H₂- |

Table 3: Predicted IR Data (Sample: Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~2120 | Sharp, Weak | C≡C stretch |

| ~1350 & ~1175 | Strong | S=O asymmetric and symmetric stretch (sulfonate) |

| ~970 | Strong | S-O stretch (sulfonate) |

Table 4: Predicted Mass Spectrometry Data (Ionization: EI)

| m/z | Relative Intensity | Assignment |

| 148 | Low | [M]⁺ (Molecular Ion) |

| 69 | Moderate | [C₄H₅O]⁺ |

| 53 | High | [C₄H₅]⁺ (Butynyl fragment) |

| 79 | Moderate | [CH₃SO₂]⁺ (Mesyl fragment) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6]

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[7]

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and identifying the molecular ion.[8] Softer ionization methods like Electrospray Ionization (ESI) can also be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C5H8O3S | CID 11378578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. ursinus.edu [ursinus.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. fiveable.me [fiveable.me]

A Technical Guide to But-3-yn-1-yl Methanesulfonate: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of But-3-yn-1-yl methanesulfonate, a crucial bifunctional linker molecule employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The document details its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties in a structured format. A detailed experimental protocol for its synthesis via the mesylation of but-3-yn-1-ol is provided. Furthermore, this guide elucidates the pivotal role of this compound within the broader context of the PROTAC mechanism of action, which is visually represented through a detailed signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals engaged in the field of targeted protein degradation and drug discovery.

Chemical Identity and Synonyms

This compound is a chemical compound that serves as a versatile building block in organic synthesis, most notably in the construction of PROTACs. Its systematic IUPAC name is but-3-ynyl methanesulfonate or This compound .[1][2] The compound is also known by several synonyms, which are listed in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | but-3-ynyl methanesulfonate |

| Alternate IUPAC Name | This compound |

| CAS Number | 72486-09-0 |

| Molecular Formula | C5H8O3S |

| Synonyms | 3-butynyl methanesulfonate |

| 3-Butyn-1-ol, methanesulfonate | |

| 1-butyn-4-yl methanesulfonate | |

| But-3-ynyl methanesulphonate |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are experimentally derived, others are computed.

| Property | Value | Source |

| Molecular Weight | 148.18 g/mol | PubChem[1][2] |

| Appearance | Yellow to Orange Liquid | ChemicalBook |

| Storage Temperature | Room Temperature | ChemicalBook |

| Monoisotopic Mass | 148.01941529 Da | PubChem (Computed)[1][2] |

| Topological Polar Surface Area | 51.8 Ų | PubChem (Computed)[1][2] |

| Heavy Atom Count | 9 | PubChem (Computed)[1][2] |

| Covalently-Bonded Unit Count | 1 | PubChem (Computed)[1][2] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the mesylation of its corresponding alcohol precursor, but-3-yn-1-ol. This reaction involves the conversion of the hydroxyl group into a good leaving group, the mesylate group, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Materials and Reagents:

-

But-3-yn-1-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with but-3-yn-1-ol and anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine (or pyridine) is added dropwise to the stirred solution. The amount of base is typically in a slight molar excess relative to the alcohol.

-

Addition of Mesylating Agent: Methanesulfonyl chloride is added dropwise to the reaction mixture at 0 °C. The reaction is typically exothermic, and slow addition is crucial to maintain the temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, the reaction is quenched by the addition of cold water or saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed sequentially with dilute hydrochloric acid (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Role in PROTACs and Mechanism of Action

This compound is a valuable linker molecule in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The alkyne functional group in this compound allows for its facile conjugation to other molecular fragments via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to assemble the final PROTAC molecule.

The overarching mechanism of action of a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system.[4] This process can be visualized as a catalytic cycle where the PROTAC molecule can engage multiple target protein molecules for degradation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of PROTACs, a revolutionary class of therapeutics. Its bifunctional nature, containing both a reactive mesylate group and a versatile alkyne handle, makes it an ideal linker component for constructing these complex molecules. A thorough understanding of its properties, synthesis, and role in the PROTAC mechanism is essential for researchers working at the forefront of targeted protein degradation and novel drug discovery. This guide provides a foundational resource to aid in these endeavors.

References

Purity and stability of But-3-yn-1-yl methanesulfonate

An In-Depth Technical Guide to the Purity and Stability of But-3-yn-1-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable bifunctional molecule utilized in organic synthesis, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its alkyne moiety allows for click chemistry reactions, while the methanesulfonate group serves as a good leaving group for nucleophilic substitution. Ensuring the purity and stability of this reagent is critical for the reproducibility of synthetic protocols and the quality of downstream products, especially in the context of pharmaceutical development. This guide provides a comprehensive overview of the purity, stability, and analytical methodologies for this compound, based on available data and established principles for sulfonate esters.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 72486-09-0 | [1][2] |

| Molecular Formula | C₅H₈O₃S | [1][2][3] |

| Molecular Weight | 148.18 g/mol | [1][2][3] |

| IUPAC Name | but-3-ynyl methanesulfonate | [3] |

| Appearance | Yellow to Orange Liquid | [2] |

| Purity (Typical) | ≥95% | [2][4] |

| Storage Temperature | Room Temperature; 2-8°C recommended by some suppliers | [2] |

Synthesis and Potential Impurities

The synthesis of this compound typically involves the reaction of but-3-yn-1-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Synthetic Pathway

References

An In-depth Technical Guide to the Safety and Handling of But-3-yn-1-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The toxicological properties of But-3-yn-1-yl methanesulfonate have not been fully investigated. All handling should be conducted by qualified individuals who are aware of the potential hazards. This guide is a synthesis of available data and information on related compounds and should not be considered a substitute for a formal Safety Data Sheet (SDS).

Chemical Identification

This compound is a chemical compound used as a reagent, particularly as a PROTAC linker in the synthesis of proteolysis-targeting chimeras.[1]

| Identifier | Value |

| IUPAC Name | but-3-ynyl methanesulfonate[2] |

| Synonyms | 3-Butynyl Methanesulfonate, 3-Butyn-1-ol, methanesulfonate[2][3] |

| CAS Number | 72486-09-0[1][3] |

| Molecular Formula | C₅H₈O₃S[1][2][3] |

| Molecular Weight | 148.18 g/mol [1][2] |

| Structure | CS(=O)(=O)OCCC#C[2] |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. Data for closely related compounds is included for reference where specific data for this compound is unavailable.

| Property | Value | Source |

| Molecular Weight | 148.18 g/mol | PubChem[2] |

| Appearance | Yellow to Orange Liquid | ChemicalBook[3] |

| Boiling Point | 128°C at 0.01 mmHg (for But-3-yn-1-yl 4-methylbenzenesulfonate) | Parchem[4] |

| Density | 1.27 g/mL at 25°C (for But-3-yn-1-yl 4-methylbenzenesulfonate) | Parchem[4] |

| Flash Point | >65°C (for But-3-yn-1-yl 4-methylbenzenesulfonate) | Parchem[4] |

| Solubility | Water soluble (inferred from related compounds) | NOAA[5] |

| Refractive Index | 1.519 (for But-3-yn-1-yl 4-methylbenzenesulfonate) | Parchem[4] |

Hazard Identification and GHS Classification

While a complete GHS classification for this compound is not widely available, data from suppliers and related compounds suggest the following potential hazards. The classification for Methyl Methanesulfonate (MMS), a structurally related and well-studied compound, is provided for a comprehensive risk assessment.

This compound (Supplier Data):

| Hazard Class | Hazard Statement |

| Skin Sensitization | H317: May cause an allergic skin reaction.[3] |

| Eye Irritation | H319: Causes serious eye irritation.[3] |

Methyl Methanesulfonate (CAS 66-27-3) - for reference:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. |

| Germ Cell Mutagenicity (Category 1B) | H340: May cause genetic defects. |

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer. |

| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child. |

| STOT - Repeated Exposure (Category 2) | H373: May cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled. |

| Hazardous to the Aquatic Environment, Long-term (Category 2) | H411: Toxic to aquatic life with long lasting effects. |

Given the presence of the methanesulfonate group, a known alkylating agent, it is prudent to handle this compound as a potential mutagen, carcinogen, and reproductive toxin, similar to Methyl Methanesulfonate.

Experimental Protocols

Detailed experimental safety data for this compound is not publicly available. The methodologies for determining the hazards of related compounds like Methyl Methanesulfonate would follow standard OECD guidelines for chemical safety testing, including:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Skin Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

-

Skin Sensitization: OECD Test Guideline 429 (Local Lymph Node Assay)

-

Mutagenicity: OECD Test Guideline 471 (Ames Test)

-

Carcinogenicity: OECD Test Guideline 451

Safety and Handling Precautions

Based on the potential hazards, the following handling precautions are mandatory.

Engineering Controls

-

Work must be conducted in a well-ventilated chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[6][7]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6][7] Contaminated work clothing should not be allowed out of the workplace.

-

Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

General Hygiene

-

Wash hands and face thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory area.[7]

-

Immediately change contaminated clothing.

Storage and Reactivity

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.[7] Some sources recommend storage at room temperature.[3]

-

Reactivity: The product is chemically stable under standard ambient conditions. Forms explosive mixtures with air on intense heating.

-

Incompatible Materials: Avoid strong oxidizing agents, acids, and bases.[5][7]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[8]

-

If on Skin: Wash with plenty of soap and water. Remove immediately all contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

Accidental Release and Disposal

-

Accidental Release: Evacuate the area. Avoid breathing vapors. Ensure adequate ventilation. Absorb spillage with inert material (e.g., sand, silica gel) and collect for disposal.[7][9] Do not let the product enter drains.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]

Visualized Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C5H8O3S | CID 11378578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Butynyl Methanesulfonate | 72486-09-0 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. METHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. fishersci.com [fishersci.com]

Reactivity Profile of the Terminal Alkyne in But-3-yn-1-yl Methanesulfonate: A Technical Guide for Drug Development Professionals

Introduction

But-3-yn-1-yl methanesulfonate is a bifunctional molecule increasingly recognized for its utility in modern drug discovery, particularly as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a terminal alkyne, a highly reactive functional group, and a methanesulfonate leaving group, offering orthogonal reactivity for the sequential introduction of different molecular fragments. This guide provides an in-depth analysis of the reactivity profile of the terminal alkyne in this compound, focusing on its application in the development of novel therapeutics. We will delve into the key reactions this functional group undergoes, supported by experimental protocols and quantitative data, and visualize the associated chemical transformations and biological pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved through the mesylation of its corresponding alcohol, but-3-yn-1-ol. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of this compound from But-3-yn-1-ol

To a solution of but-3-yn-1-ol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), an organic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), is added at 0 °C. Methanesulfonyl chloride (MsCl) (1.1-1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours, followed by stirring at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound, which can be purified by column chromatography if necessary.

Reactivity of the Terminal Alkyne

The terminal alkyne of this compound is characterized by the presence of an acidic proton, a consequence of the sp-hybridization of the terminal carbon atom. This acidity allows for the formation of a nucleophilic acetylide anion upon treatment with a suitable base. The terminal alkyne can also participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4][5] This reaction is instrumental in forming a C(sp)-C(sp²) bond and is widely employed in the synthesis of complex organic molecules, including pharmaceuticals. In the context of PROTAC synthesis, the Sonogashira coupling of this compound with an aryl halide-functionalized ligand for a protein of interest (POI) or an E3 ligase is a key step.

Reaction Scheme: Sonogashira Coupling

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 equivalent) and this compound (1.2-1.5 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.1-0.2 equivalents), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) are added. The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-60 | 70-95 | [3][4] |

| PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 25 | 80-98 | [5] |

Table 1: Representative conditions and yields for Sonogashira coupling reactions of terminal alkynes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a prime example of click chemistry, is a highly efficient and regioselective [3+2] cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[6] This reaction is characterized by its mild reaction conditions, high yields, and tolerance to a wide range of functional groups, making it exceptionally suitable for the final steps of complex molecule synthesis, such as the conjugation of two large fragments in PROTAC assembly.

Reaction Scheme: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: General scheme of the CuAAC or "click" reaction.

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of the alkyne-functionalized molecule (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in a mixture of solvents such as tert-butanol and water (1:1), a solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents) in water is added, followed by a solution of sodium ascorbate (0.2-0.4 equivalents) in water. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the product is typically isolated by filtration if it precipitates, or by extraction with an organic solvent. The crude product can be further purified by column chromatography or recrystallization.

| Copper Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 25 | >90 | [6] |

| CuI | - | THF | 25 | 85-95 | [6] |

Table 2: Common conditions and yields for CuAAC reactions.

Application in PROTAC Synthesis: A Workflow

The terminal alkyne of this compound is a linchpin in the modular synthesis of PROTACs. A typical workflow involves the separate synthesis of a POI-binding ligand and an E3 ligase-binding ligand, each functionalized with a complementary reactive group (e.g., an aryl halide or an azide). This compound, or a derivative thereof, is then used to bridge these two components.

Experimental Workflow: PROTAC Synthesis via Click Chemistry

Caption: A modular workflow for PROTAC synthesis.

Biological Mechanism of PROTACs

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTAC-induced degradation of a target protein.

The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, which is catalyzed by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.

Conclusion

This compound is a valuable building block in contemporary drug discovery, primarily owing to the versatile reactivity of its terminal alkyne. The ability to participate in robust and high-yielding reactions such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition allows for the efficient and modular synthesis of complex molecules like PROTACs. A thorough understanding of the reactivity profile of this molecule, coupled with well-defined experimental protocols, is essential for researchers and scientists in the field of drug development to harness its full potential in creating next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: But-3-yn-1-yl Methanesulfonate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of But-3-yn-1-yl methanesulfonate as a versatile reagent for introducing a terminal alkyne functionality into molecules of interest, enabling their subsequent participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This two-step approach is highly valuable in bioconjugation, drug discovery, and the development of chemical probes.

Introduction

This compound is a key building block for "click chemistry," a set of biocompatible and highly efficient reactions. The molecule features a terminal alkyne group, essential for the CuAAC reaction, and a methanesulfonate (mesylate) group. The methanesulfonate is an excellent leaving group, facilitating the covalent attachment of the butynyl group to a variety of nucleophiles through an SN2 reaction. This initial functionalization step prepares the molecule of interest for the subsequent click reaction with an azide-bearing partner, forming a stable triazole linkage. This methodology is widely employed in the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs), where it can be used as a component of the linker connecting the two ligand moieties.

Core Applications

-

Bioconjugation: Linking biomolecules such as peptides, proteins, and nucleic acids to other molecules like fluorescent dyes or affinity tags.

-

Drug Discovery: Synthesis of novel drug candidates, including PROTACs and other targeted therapies.

-

Chemical Probe Synthesis: Development of probes for studying biological processes and target engagement.

-

Materials Science: Functionalization of polymers and surfaces.

Reaction Overview

The overall process involves two main stages:

-

Alkynylation: Introduction of the terminal alkyne group onto a molecule of interest via nucleophilic substitution with this compound.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction between the newly introduced terminal alkyne and an azide-functionalized molecule, catalyzed by a copper(I) species.

Experimental Protocols

Protocol 1: Alkynylation of a Phenolic Nucleophile

This protocol describes a general procedure for the O-alkylation of a phenol with this compound.

Materials:

-

Phenol-containing molecule of interest

-

This compound

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phenol-containing molecule (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.2-1.5 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired alkyne-functionalized molecule.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between the alkyne-functionalized molecule and an azide-containing partner.

Materials:

-

Alkyne-functionalized molecule (from Protocol 1)

-

Azide-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand (optional but recommended for biological applications)

-

Solvent system (e.g., t-BuOH/H2O 1:1, DMSO, DMF, or THF)

Procedure:

-

In a reaction vessel, dissolve the alkyne-functionalized molecule (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent system.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

Prepare a stock solution of copper(II) sulfate (e.g., 0.1 M in water). If using a ligand, pre-mix the copper sulfate and ligand in the appropriate ratio (e.g., 1:2 to 1:5 molar ratio of Cu:ligand).

-

To the solution of the alkyne and azide, add the copper(II) sulfate solution (or the pre-mixed catalyst/ligand solution) to a final concentration of 1-10 mol%.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-20 mol%.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours and can be monitored by TLC or LC-MS.

-

Upon completion, the product can be isolated by various methods depending on its properties. For small molecules, a standard aqueous workup followed by extraction and chromatography is common. For bioconjugates, purification may involve size-exclusion chromatography, dialysis, or precipitation.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the two-step process.

Table 1: Representative Conditions for Alkynylation with this compound

| Nucleophile Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenol | K2CO3 or Cs2CO3 | DMF or MeCN | 60 - 80 | 2 - 16 | 70 - 95 |

| Amine | K2CO3 or Et3N | DMF or MeCN | 25 - 60 | 4 - 24 | 60 - 90 |

| Thiol | K2CO3 or DBU | DMF or THF | 25 - 50 | 1 - 6 | 75 - 98 |

Table 2: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Condition |

| Catalyst | CuSO4·5H2O / Sodium Ascorbate |

| Catalyst Loading | 1 - 10 mol% |

| Reducing Agent | Sodium Ascorbate (5 - 20 mol%) |

| Ligand (optional) | THPTA or TBTA |

| Solvent | t-BuOH/H2O, DMSO, DMF, THF |

| Temperature | Room Temperature |

| Time | 1 - 12 h |

| Typical Yield (%) | > 90 |

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the two-stage process of utilizing this compound in click chemistry.

Application Notes and Protocols: But-3-yn-1-yl Methanesulfonate as a Versatile Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

But-3-yn-1-yl methanesulfonate is a highly versatile bifunctional reagent in modern organic synthesis. Its structure incorporates a reactive methanesulfonate leaving group, making it an effective alkylating agent for a variety of nucleophiles. Simultaneously, the presence of a terminal alkyne moiety allows for subsequent derivatization through highly efficient and orthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This unique combination of functionalities makes it an invaluable building block, particularly in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ligase ligand.

These application notes provide an overview of the utility of this compound in O-alkylation and N-alkylation reactions, complete with detailed experimental protocols and representative data.

O-Alkylation of Phenols: Williamson Ether Synthesis

The reaction of this compound with phenols proceeds via the classic Williamson ether synthesis, an S\textsubscript{N}2 reaction, to afford the corresponding aryl alkynyl ethers. This reaction is fundamental for introducing a "clickable" handle onto phenolic substrates, which are common scaffolds in medicinal chemistry.

General Reaction Scheme:

Caption: General scheme for the O-alkylation of phenols.

Representative Data for O-Alkylation

The following table summarizes representative reaction conditions and expected yields for the O-alkylation of various phenolic substrates with this compound, based on analogous Williamson ether syntheses.

| Substrate (Ar-OH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Hydroxybenzaldehyde | K₂CO₃ | Acetone | Reflux | 6-12 | 85-95 |

| Phenol | K₂CO₃ | DMF | 80 | 4-8 | 80-90 |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | Reflux | 4-6 | 90-98 |

| 2-Naphtol | K₂CO₃ | Acetone | Reflux | 8-16 | 82-92 |

Experimental Protocol: Synthesis of 4-(But-3-yn-1-yloxy)benzaldehyde

This protocol is adapted from established Williamson etherification procedures.

Materials:

-

4-Hydroxybenzaldehyde

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetone (15 mL per mmol of 4-hydroxybenzaldehyde).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.1 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-(but-3-yn-1-yloxy)benzaldehyde.

N-Alkylation of Heterocycles

This compound is also an effective reagent for the N-alkylation of various nitrogen-containing heterocycles, such as indoles. The reaction typically proceeds in the presence of a base to deprotonate the N-H bond, forming a nucleophilic anion that subsequently displaces the methanesulfonate group.

Caption: Experimental workflow for N-alkylation of indole.

Representative Data for N-Alkylation

The following table provides representative conditions and expected yields for the N-alkylation of nitrogen heterocycles.

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Indole | NaH | DMF | 0 to rt | 2-4 | 75-85 |

| Pyrrole | NaH | THF | 0 to rt | 3-6 | 70-80 |

| Carbazole | K₂CO₃ | DMF | 100 | 12-18 | 80-90 |

| Imidazole | NaH | THF | 0 to rt | 1-3 | 85-95 |

Experimental Protocol: Synthesis of 1-(But-3-yn-1-yl)-1H-indole

Materials:

-

Indole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of indole (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes, during which time the indole anion is formed.

-

Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield 1-(but-3-yn-1-yl)-1H-indole.

Application in PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs. The alkylating end of the molecule is used to attach the linker to one of the two ligands (either the warhead for the protein of interest or the ligand for the E3 ligase). The terminal alkyne then serves as a reactive handle for the attachment of the second ligand via a click reaction.

Caption: Role of the reagent in PROTAC synthesis.

This modular approach allows for the rapid synthesis of libraries of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing the efficacy of the final drug candidate. The robust nature of both the Williamson ether (or analogous N-alkylation) synthesis and the subsequent click reaction makes this a highly reliable and efficient strategy in drug development.

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with But-3-yn-1-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing But-3-yn-1-yl methanesulfonate. This versatile alkyne building block enables the introduction of a reactive handle for subsequent conjugation or the synthesis of novel 1,2,3-triazole-containing compounds. The protocols outlined below are suitable for both small molecule synthesis and bioconjugation applications.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1][2][3] This reaction is celebrated for its high efficiency, broad scope, and the formation of only inoffensive byproducts, which can often be removed without the need for chromatography.[1][2] The CuAAC reaction specifically and reliably forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][4] this compound is a valuable bifunctional reagent. The terminal alkyne participates in the CuAAC reaction, while the methanesulfonate group serves as a good leaving group for subsequent nucleophilic substitution, allowing for further molecular elaboration.

Applications

The triazole products formed via CuAAC are isosteres for amide bonds, which can enhance the bioavailability of molecules in vivo.[4] This makes the CuAAC reaction a powerful tool in various scientific disciplines, including:

-